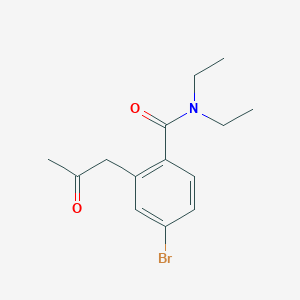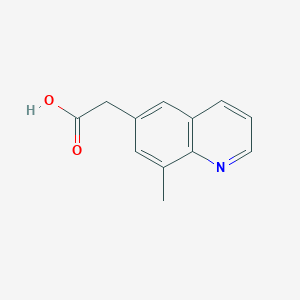![molecular formula C11H12O5 B8558944 Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8558944.png)
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Overview
Description
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a chemical compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol It is a derivative of 1,4-benzodioxane, a bicyclic compound containing a benzene ring fused to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of ring-closing metathesis (RCM) to form the 1,4-benzodioxane ring system . The reaction conditions often include the use of a nitro-Grela catalyst at ppm levels to achieve high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its α-adrenergic blocking activity is mediated through its binding to α-adrenergic receptors, inhibiting their function and leading to various physiological effects . The compound’s spasmolytic and hepatoprotective properties are also linked to its interaction with specific cellular pathways and enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate include:
- Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- 2,3-dihydro-1,4-benzoxathiine derivatives
Uniqueness
Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to its specific substitution pattern and the presence of the methoxy and carboxylate groups, which confer distinct chemical and biological properties. Its high enantioselectivity in synthesis and potential therapeutic applications further distinguish it from similar compounds .
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-13-8-5-7(11(12)14-2)6-9-10(8)16-4-3-15-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZJZGJCCWVJTNBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
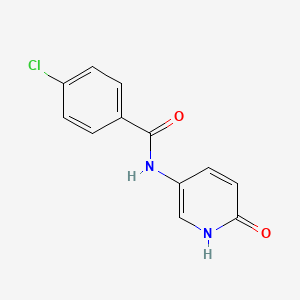
![4-(Hydroxymethyl)-N-{2-[(triphenylmethyl)sulfanyl]ethyl}benzamide](/img/structure/B8558870.png)
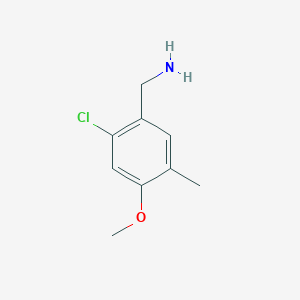
![Ethyl 3-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8558884.png)
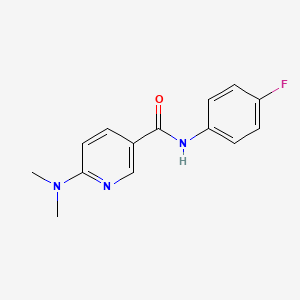
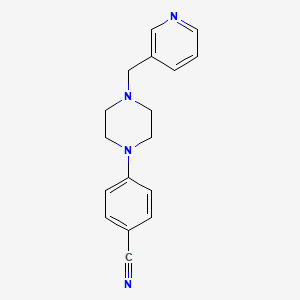
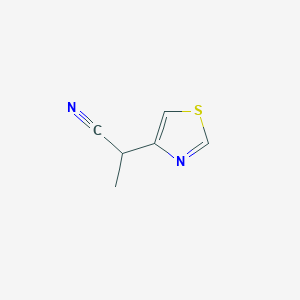
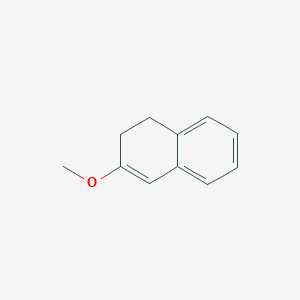
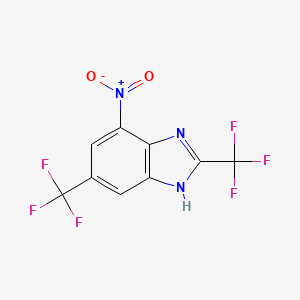
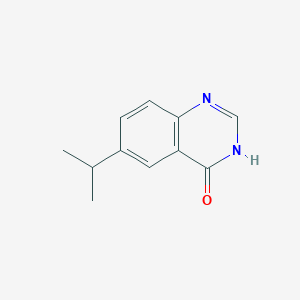
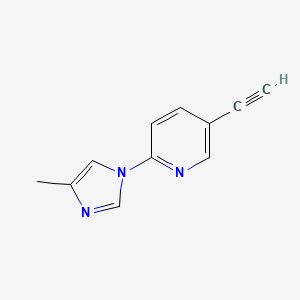
![7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8558942.png)
